Asterin

Catalog No.
S8112932
CAS No.
M.F
C21H21ClO11
M. Wt
484.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asterin

Product Name

Asterin

IUPAC Name

(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C21H21ClO11

Molecular Weight

484.8 g/mol

InChI

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,19-,21?;/m1./s1

InChI Key

YTMNONATNXDQJF-NAQCLLOPSA-N

SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-]

Asterin is a complex organic compound with the chemical formula C21H21ClO11C_{21}H_{21}ClO_{11}. It is categorized as a chlorinated derivative of a natural product, exhibiting unique structural features that contribute to its biological activity. Asterin is primarily derived from certain fungi and has garnered attention for its potential therapeutic applications.

, including:

  • Oxidation: Asterin can be oxidized to form different derivatives, which may enhance its biological activity or alter its pharmacological properties .
  • Substitution Reactions: The presence of chlorine in Asterin allows for nucleophilic substitution reactions, potentially leading to the formation of new compounds with varied functionalities.
  • Hydrolysis: Under certain conditions, Asterin can undergo hydrolysis, resulting in the cleavage of specific bonds and the release of smaller, reactive species .

Asterin exhibits significant biological activity, particularly in the realm of antimicrobial and anticancer research. Studies have indicated that Asterin possesses:

  • Antimicrobial Properties: It has shown efficacy against various bacterial strains, making it a candidate for antibiotic development.
  • Antitumor Activity: Asterin has been reported to inhibit cancer cell proliferation in vitro, suggesting potential use as an anticancer agent. Its mechanism may involve the modulation of cellular pathways related to apoptosis and cell cycle regulation .

The synthesis of Asterin can be approached through several methods:

  • Natural Extraction: Asterin is often isolated from fungal sources through extraction methods involving solvents like methanol or ethanol.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions that include chlorination and oxidation processes to achieve the desired structural configuration.
  • Biotechnological Approaches: Utilizing genetically modified organisms or specific fungal strains can enhance the yield and purity of Asterin during production.

Asterin holds promise in several applications:

  • Pharmaceutical Development: Due to its antimicrobial and anticancer properties, Asterin is being explored as a lead compound for drug development targeting infectious diseases and cancer.
  • Agricultural Use: Its bioactive nature suggests potential applications in agricultural settings as a natural pesticide or fungicide.
  • Biochemical Research: Asterin serves as a valuable tool in biochemical studies aimed at understanding cellular mechanisms and developing novel therapeutic strategies.

Research into the interactions of Asterin with biological systems has revealed:

  • Protein Binding: Studies indicate that Asterin can bind to specific proteins involved in cellular signaling pathways, which may mediate its biological effects.
  • Synergistic Effects: When combined with other compounds, Asterin may exhibit synergistic effects that enhance its antimicrobial or anticancer activities .
  • Metabolic Pathways: Understanding how Asterin is metabolized within biological systems can provide insights into its efficacy and safety profile.

Asterin shares structural and functional similarities with several related compounds. Here are some notable examples:

Compound NameChemical FormulaKey Features
Astin BC25H33Cl2N5O6C_{25}H_{33}Cl_{2}N_{5}O_{6}Exhibits strong antitumor activity; derived from fungi.
AtorvastatinC33H35FN2O5C_{33}H_{35}FN_{2}O_{5}Widely used statin for cholesterol management; inhibits HMG-CoA reductase .
PenicillinC16H19N2O5SC_{16}H_{19}N_{2}O_{5}SClassic antibiotic derived from fungi; effective against bacterial infections.

Uniqueness of Asterin

Asterin's uniqueness lies in its specific chlorinated structure, which enhances its biological activity compared to similar compounds. While many related compounds exhibit antimicrobial properties, Asterin's dual action against both bacteria and cancer cells sets it apart as a versatile candidate for further research and application in medicinal chemistry.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

484.0772392 g/mol

Monoisotopic Mass

484.0772392 g/mol

Heavy Atom Count

33

Wikipedia

Chrysanthemin

Dates

Last modified: 02-18-2024

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